Escin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

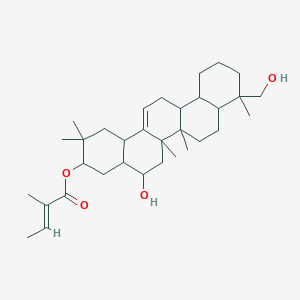

[5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9-pentamethyl-1,3,4,4a,5,6,6a,7,8,8a,10,11,12,12a,13,14b-hexadecahydropicen-3-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O4/c1-8-20(2)29(36)37-28-16-22-23(17-30(28,3)4)26-12-11-25-21-10-9-14-31(5,19-34)24(21)13-15-32(25,6)33(26,7)18-27(22)35/h8,12,21-25,27-28,34-35H,9-11,13-19H2,1-7H3/b20-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVPEFBKSWBXRZ-DNTJNYDQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2C(CC1(C)C)C3=CCC4C5CCCC(C5CCC4(C3(CC2O)C)C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1CC2C(CC1(C)C)C3=CCC4C5CCCC(C5CCC4(C3(CC2O)C)C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Beta-Escin: A Comprehensive Technical Guide on its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-escin, a complex mixture of triterpenoid saponins, is the principal active component derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). For decades, it has been a subject of significant scientific interest due to its diverse and potent pharmacological properties. This technical guide provides an in-depth overview of the pharmacological effects of beta-escin, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Pharmacological Effects

Beta-escin exerts a range of pharmacological effects, with the most well-documented being its anti-inflammatory, venotonic, and anti-edematous properties. Emerging research has also highlighted its potential as an anti-cancer and anti-viral agent.

Anti-Inflammatory and Anti-Edematous Effects

Beta-escin's anti-inflammatory and anti-edematous actions are central to its therapeutic use, particularly in the management of chronic venous insufficiency (CVI) and post-traumatic tissue swelling.

Mechanism of Action: The primary mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. By suppressing NF-κB activation, beta-escin reduces the expression of pro-inflammatory cytokines and adhesion molecules. Additionally, it is known to decrease capillary permeability and fragility, thereby preventing the leakage of fluid into the interstitial space and reducing edema formation.

Quantitative Data:

| Parameter | Model/Condition | Concentration/Dose | Observed Effect |

| Edema Inhibition | Carrageenan-induced paw edema (rats) | 1.5 - 3 mg/kg | Dose-dependent reduction in paw volume |

| Vascular Permeability | Acetic acid-induced vascular permeability (mice) | 10 mg/kg | Significant inhibition of dye leakage |

| NF-κB Inhibition | TNF-α stimulated Human Umbilical Vein Endothelial Cells (HUVECs) | 3 µM | Decrease in nuclear translocation of p50 and p65 subunits |

Experimental Protocols:

-

Carrageenan-Induced Paw Edema: This widely used animal model assesses the in vivo anti-inflammatory activity of compounds.

-

Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of a rat's hind paw to induce localized inflammation and edema. The test compound (beta-escin) or vehicle is administered, typically intraperitoneally or orally, prior to carrageenan injection. Paw volume is measured at various time points using a plethysmometer. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.

-

-

Vascular Permeability Assay (Miles Assay): This method quantifies changes in vascular permeability in vivo.

-

Procedure: Anesthetized mice are intravenously injected with Evans blue dye, which binds to serum albumin. A pro-inflammatory agent (e.g., histamine or bradykinin) is then injected intradermally at specific sites. The test compound is administered prior to the inflammatory stimulus. After a set time, the skin is excised, and the extravasated dye is extracted and quantified spectrophotometrically. A reduction in dye concentration in the skin indicates decreased vascular permeability.

-

Signaling Pathway: Beta-Escin's Inhibition of the NF-κB Pathway

Caption: Inhibition of the NF-κB signaling pathway by beta-escin.

Venotonic Effects

Beta-escin is widely recognized for its venotonic properties, which contribute to its efficacy in treating chronic venous insufficiency.

Mechanism of Action: Beta-escin increases venous tone by enhancing the contractility of vascular smooth muscle cells. This effect is believed to be mediated, in part, by sensitizing calcium channels in the vessel walls, leading to an influx of calcium and subsequent muscle contraction.

Quantitative Data:

| Parameter | Model/Condition | Concentration/Dose | Observed Effect |

| Venous Tone | Isolated canine saphenous vein | 5.0 x 10⁻⁵ - 5.25 x 10⁻⁴ mol/L | Dose-dependent increase in contractile tension to norepinephrine |

| Venous Pressure | Anesthetized dogs | 25 - 50 mg | ~21% increase in venous pressure |

| Lower Leg Volume | Patients with CVI | 100-150 mg escin daily | Significant reduction in leg volume compared to placebo (WMD of 32.1 ml)[1] |

| Ankle Circumference | Patients with CVI | 100 mg this compound daily | Statistically significant reduction compared to placebo[1] |

Experimental Protocols:

-

Isolated Saphenous Vein Contractility Assay: This in vitro method directly assesses the effect of a substance on venous tone.

-

Procedure: Segments of saphenous veins are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated. The tension of the vein segment is recorded using a force transducer. After an equilibration period, the test compound (beta-escin) is added to the bath in increasing concentrations, and the changes in contractile force are measured.

-

Experimental Workflow: Isolated Saphenous Vein Assay

Caption: Workflow for assessing venotonic effects in isolated saphenous veins.

Anti-Cancer Effects

Recent preclinical research has unveiled the promising anti-cancer potential of beta-escin against various cancer cell lines.

Mechanism of Action: Beta-escin induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms, including the generation of reactive oxygen species (ROS), activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, and modulation of the Bcl-2 family of proteins. It has also been shown to cause cell cycle arrest.

Quantitative Data (IC50 Values):

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| 786-O | Renal Cancer | 40.6 ± 1.2 | 24 |

| 786-O | Renal Cancer | 35.4 ± 0.5 | 48 |

| 786-O | Renal Cancer | 26.2 ± 0.5 | 72 |

| CHL-1 | Skin Melanoma | ~6 µg/mL (~5.3 µM) | 24 |

| C6 Glioma | Brain Cancer | ~23 µg/mL (~20.4 µM) | Not specified |

| A549 | Lung Adenocarcinoma | ~14 µg/mL (~12.4 µM) | Not specified |

Experimental Protocols:

-

MTT Assay (Cell Viability): This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability and proliferation.

-

Procedure: Cancer cells are seeded in a 96-well plate and treated with various concentrations of beta-escin for a specified duration. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.

-

-

Flow Cytometry for Apoptosis (Annexin V/PI Staining): This technique is used to detect and quantify apoptosis.

-

Procedure: Cells treated with beta-escin are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Signaling Pathway: Beta-Escin Induced Apoptosis via ROS/p38 MAPK

Caption: Beta-escin-induced apoptosis through the ROS/p38 MAPK pathway.

Conclusion

Beta-escin is a pharmacologically active compound with a well-established therapeutic role in venous disorders and a promising future in other areas, such as oncology. Its multifaceted mechanisms of action, including the modulation of key inflammatory and apoptotic signaling pathways, underscore its potential for broader clinical applications. This guide has provided a comprehensive overview of the pharmacological effects of beta-escin, supported by quantitative data and detailed experimental methodologies. Further research, particularly well-designed clinical trials, is warranted to fully elucidate its therapeutic efficacy and to explore its potential in novel therapeutic areas.

References

Escin's Role in Regulating Vascular Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Escin, a complex mixture of saponins extracted from the seeds of the horse chestnut tree (Aesculus hippocastanun), has long been recognized for its therapeutic effects on vascular health, particularly in conditions characterized by increased vascular permeability and edema. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's ability to regulate vascular permeability. It summarizes key quantitative data from in vitro and in vivo studies, offers detailed experimental protocols for assessing these effects, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of this compound and related compounds in vascular disorders.

Introduction

Vascular permeability is a tightly regulated process that governs the passage of fluids, solutes, and cells across the endothelial barrier. Disruption of this barrier is a hallmark of various pathological conditions, including inflammation, sepsis, and chronic venous insufficiency. This compound has demonstrated significant anti-edematous, anti-inflammatory, and venotonic properties, primarily attributed to its ability to modulate endothelial barrier function and reduce vascular leakage.[1][[“]] This guide delves into the core mechanisms of this compound's action, focusing on its interaction with endothelial cells and the downstream signaling cascades that mediate its vasculoprotective effects.

Quantitative Data on this compound's Effects on Vascular Permeability

The following tables summarize the quantitative effects of this compound on various parameters of vascular permeability, compiled from in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Endothelial Barrier Function

| Cell Type | Inducing Agent | This compound Concentration | Measured Parameter | Result | Citation(s) |

| HUVECs | TNF-α | 1 µM | Endothelial Permeability | Statistically significant protection against TNF-α-induced permeability. | [3] |

| HUVECs and ARPE-19 cells | VEGF | 1 µg/ml, 10 µg/ml | Transendothelial Electrical Resistance (TEER) | Significantly increased TEER compared to VEGF-treated controls. | [1] |

| HUVECs and ARPE-19 cells | VEGF | 0.1 µg/ml (with 0.01 µmol/L Triamcinolone Acetonide) | Transendothelial Electrical Resistance (TEER) | Synergistically and significantly increased TEER. | [1][4] |

| Endothelial Cells | HMGB1 | 10, 20, 30 µg/mL | Aquaporin-1 (AQP1) expression | Suppressed HMGB1-induced overexpression of AQP1. | [[“]][6] |

Table 2: In Vivo Effects of this compound on Vascular Permeability

| Animal Model | Inducing Agent | This compound Dosage | Measured Parameter | Result | Citation(s) |

| Mice | Intracerebral Hemorrhage (ICH) | Not Specified | Evans blue extravasation | Significantly reduced Evans blue extravasation. | [7] |

| Rats | Carrageenan-induced paw edema | Not Specified | Edema formation | Dose-dependent reduction in edema. | [8] |

Core Mechanisms of Action

This compound exerts its effects on vascular permeability through a multi-faceted mechanism of action that involves the modulation of key signaling pathways, stabilization of endothelial cell structures, and inhibition of inflammatory responses.

Anti-inflammatory Effects

A primary driver of increased vascular permeability is inflammation. This compound demonstrates potent anti-inflammatory properties by:

-

Inhibiting NF-κB Signaling: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including adhesion molecules and cytokines.[[“]][[“]][[“]] By preventing the nuclear translocation of NF-κB, this compound effectively dampens the inflammatory cascade that leads to endothelial barrier dysfunction.

-

Reducing Pro-inflammatory Mediators: this compound reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8), which are known to increase vascular permeability.[11]

Modulation of Endothelial Signaling Pathways

This compound directly influences intracellular signaling pathways within endothelial cells to enhance barrier integrity:

-

PI3K/Akt Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of endothelial cell survival and permeability. Evidence suggests that this compound can modulate this pathway, contributing to its vasculoprotective effects.[[“]]

-

Calcium Signaling: this compound has been reported to increase the permeability of endothelial cells to calcium, which can, in turn, activate endothelial nitric oxide synthase (eNOS) and lead to the production of nitric oxide (NO).[12] While NO can have vasodilatory effects, its role in permeability is complex and context-dependent.

Stabilization of Endothelial Cell Junctions and Cytoskeleton

The physical barrier of the endothelium is maintained by intercellular junctions and the underlying cytoskeleton. This compound contributes to the stabilization of these structures:

-

Regulation of VE-cadherin: Vascular Endothelial (VE)-cadherin is a key component of adherens junctions, which are crucial for maintaining endothelial barrier integrity. This compound can influence the expression and localization of VE-cadherin, preventing its disruption during inflammatory conditions.[13][14][15][16][17]

-

Actin Cytoskeleton Integrity: this compound has been shown to affect the actin cytoskeleton in endothelial cells.[3] By preventing the formation of stress fibers and promoting a more stable cortical actin ring, this compound helps to maintain the structural integrity of the endothelial monolayer.[18]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying this compound's effects.

Figure 1: Simplified signaling pathways modulated by this compound to reduce vascular permeability.

Figure 2: General experimental workflows for studying this compound's effects on vascular permeability.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on vascular permeability.

In Vitro Endothelial Permeability Assay (TEER Measurement)

Objective: To quantify the effect of this compound on the integrity of an endothelial cell monolayer in response to an inflammatory stimulus.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Inflammatory agent (e.g., TNF-α, VEGF)

-

Phosphate Buffered Saline (PBS)

-

Transendothelial Electrical Resistance (TEER) measurement system (e.g., Millicell ERS-2 Voltohmmeter)

Procedure:

-

Cell Seeding: Seed HUVECs onto the apical side of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 24-48 hours. Culture the cells in a humidified incubator at 37°C and 5% CO2.

-

Monolayer Integrity Check: Monitor the formation of the monolayer by measuring the basal TEER. A stable and high TEER value indicates a confluent and functional barrier.

-

This compound Pre-treatment: Once a stable TEER is achieved, replace the medium in the apical and basolateral chambers with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for a predetermined period (e.g., 1-24 hours).

-

Inflammatory Challenge: After the pre-treatment period, add the inflammatory agent (e.g., TNF-α at 10 ng/mL) to the apical chamber.

-

TEER Measurement: Measure the TEER at various time points after the addition of the inflammatory agent (e.g., 0, 1, 2, 4, 6, 12, 24 hours).

-

Data Analysis: Normalize the TEER values by subtracting the resistance of a blank insert (without cells) and multiplying by the surface area of the insert. Express the results as a percentage of the initial TEER value or as absolute values (Ω·cm²).

In Vivo Vascular Permeability Assay (Miles Assay)

Objective: To assess the effect of this compound on vascular leakage in vivo in response to a permeability-inducing agent.

Materials:

-

Laboratory animals (e.g., mice or rats)

-

This compound solution for administration

-

Permeability-inducing agent (e.g., histamine, bradykinin)

-

Evans Blue dye solution (e.g., 1% in sterile saline)

-

Anesthetic agent

-

Formamide

-

Spectrophotometer

Procedure:

-

Animal Preparation: Anesthetize the animals according to approved protocols. Shave the dorsal skin to provide a clear area for injections.

-

This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or oral) at various doses. A control group should receive the vehicle.

-

Dye Injection: After a specified pre-treatment time, inject Evans Blue dye intravenously (e.g., via the tail vein).

-

Induction of Permeability: After a short circulation time for the dye (e.g., 10-15 minutes), intradermally inject the permeability-inducing agent at multiple sites on the dorsal skin. Inject a vehicle control (e.g., saline) at adjacent sites.

-

Observation and Tissue Collection: After a defined period (e.g., 30-60 minutes), euthanize the animals and carefully dissect the skin at the injection sites. Photograph the underside of the skin to visually document the extent of dye leakage.

-

Dye Extraction and Quantification: Excise the blue-stained areas of the skin, weigh them, and place them in formamide. Incubate at a controlled temperature (e.g., 60°C) for 24-48 hours to extract the Evans Blue dye.

-

Spectrophotometry: Centrifuge the formamide extracts to pellet any tissue debris. Measure the absorbance of the supernatant at a wavelength of approximately 620 nm.

-

Data Analysis: Quantify the amount of extravasated dye using a standard curve prepared with known concentrations of Evans Blue in formamide. Express the results as the amount of dye per gram of tissue.

Western Blot Analysis of p-Akt

Objective: To determine the effect of this compound on the phosphorylation of Akt in endothelial cells.

Materials:

-

HUVECs

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture HUVECs to near confluence and treat with various concentrations of this compound for a specified duration. A control group should be treated with the vehicle.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-Akt as a ratio to total Akt.

Immunofluorescence Staining for NF-κB Nuclear Translocation

Objective: To visualize the effect of this compound on the nuclear translocation of NF-κB in endothelial cells.

Materials:

-

HUVECs cultured on coverslips

-

This compound

-

Inflammatory agent (e.g., TNF-α)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Culture HUVECs on coverslips and pre-treat with this compound before stimulating with an inflammatory agent to induce NF-κB translocation.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Blocking and Antibody Staining: Block non-specific binding sites and then incubate with the primary antibody against NF-κB p65. After washing, incubate with the fluorophore-conjugated secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using antifade medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and analyze the subcellular localization of NF-κB. Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

This compound demonstrates a robust capacity to regulate vascular permeability through a combination of anti-inflammatory actions, direct modulation of endothelial cell signaling pathways, and stabilization of the endothelial barrier. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in vascular diseases. The elucidation of its intricate mechanisms of action, particularly its influence on the NF-κB and Akt signaling pathways, opens new avenues for the development of targeted therapies for conditions associated with pathological vascular leakage. Future studies should focus on further refining the dose-response relationships and exploring the long-term efficacy and safety of this compound in clinical settings.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. This compound effects on angiogenesis and vascular inflammation - Consensus [consensus.app]

- 3. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic protective effects of this compound and low‑dose glucocorticoids against vascular endothelial growth factor‑induced blood‑retinal barrier breakdown in retinal pigment epithelial and umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound effects on endothelial cell proliferation and permeability - Consensus [consensus.app]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound effects on angiogenesis and vascular inflammation - Consensus [consensus.app]

- 10. consensus.app [consensus.app]

- 11. This compound inhibits angiogenesis by suppressing interleukin-8 and vascular endothelial growth factor production by blocking nuclear factor-κB activation in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endothelium protectant and contractile effects of the antivaricose principle this compound in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Talin-Dependent Integrin Activation Regulates VE-Cadherin Localization and Endothelial Cell Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anti-Edematous Properties of Escin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Escin, a complex mixture of triterpenoid saponins extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), has long been recognized for its potent anti-edematous, anti-inflammatory, and venotonic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays used to evaluate its efficacy are presented, and critical signaling pathways are visualized. This document is intended to serve as a resource for researchers and professionals involved in the development of therapeutic agents for edema and related inflammatory conditions.

Introduction

Edema, the swelling caused by excess fluid trapped in the body's tissues, is a common clinical manifestation of various pathologies, including chronic venous insufficiency (CVI), trauma, and post-operative complications.[1][2] this compound has been successfully utilized in clinical practice for decades to manage these conditions.[2] Its therapeutic effects are attributed to its ability to reduce vascular permeability, improve venous tone, and exert anti-inflammatory actions.[2][3] This guide delves into the molecular and physiological basis of these effects.

Mechanisms of Action

This compound's anti-edematous activity is multifactorial, involving a combination of effects on the vascular endothelium, inflammatory mediators, and cellular signaling pathways.

Reduction of Vascular Permeability

A key mechanism underlying this compound's anti-edematous effect is its ability to "seal" the endothelial lining of capillaries, thereby reducing the leakage of fluid into the interstitial space.[4] In vitro studies on human endothelial cells have demonstrated that β-escin can protect the endothelial layer against TNF-α-induced permeability at concentrations as low as 1 μM.[5] This protective effect is partly attributed to the modulation of aquaporin-1 expression and the maintenance of endothelial barrier integrity.[[“]]

Glucocorticoid-Like Anti-inflammatory Action

This compound exhibits a unique anti-inflammatory profile that shares similarities with glucocorticoids but without their associated side effects.[7] It has been shown to upregulate the expression of the glucocorticoid receptor (GR) and enhance the anti-inflammatory effects of glucocorticoids when used in combination.[7] This action is correlated with the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[8] By suppressing NF-κB, this compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[7]

Venotonic Effects

In addition to its effects on permeability and inflammation, this compound also improves venous tone. This has been demonstrated in in vitro studies using isolated human saphenous veins.[2] The contractile effect is thought to be mediated by an increase in endothelial cell permeability to calcium, which in turn can enhance nitric oxide production and influence vascular smooth muscle contraction.[9]

Signaling Pathways

The therapeutic effects of this compound are mediated by its interaction with several key intracellular signaling pathways.

Glucocorticoid Receptor and NF-κB Signaling

This compound's glucocorticoid-like activity involves the upregulation of GR expression.[7] This can lead to a synergistic anti-inflammatory effect when co-administered with glucocorticoids.[7] A crucial downstream effect is the inhibition of the NF-κB pathway, which is a key transducer of inflammatory signals.

Preclinical Evidence

The anti-edematous and anti-inflammatory effects of this compound have been extensively validated in various preclinical models.

In Vivo Models

-

Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Intravenous administration of this compound has been shown to significantly reduce paw edema in rats.[7]

-

Histamine-Induced Capillary Permeability: this compound effectively inhibits the increase in capillary permeability induced by histamine, a key mediator of inflammation and edema.[7]

In Vitro Models

-

Human Endothelial Cell Monolayers: Studies using human umbilical vein endothelial cells (HUVECs) have shown that β-escin protects against TNF-α-induced increases in endothelial permeability.[5]

-

Isolated Human Saphenous Veins: These ex vivo preparations have been used to demonstrate the venotonic effects of this compound.[2]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory activity of a compound.

Methodology:

-

Animals: Male or female Wistar rats (180-220 g) are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group), including a control group, a vehicle-treated group, and one or more this compound-treated groups at different doses.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Administration: this compound (dissolved in a suitable vehicle like saline) or the vehicle alone is administered, typically intravenously or orally, 30-60 minutes before the induction of edema.

-

Induction of Edema: A subcutaneous injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is made into the plantar surface of the right hind paw.

-

Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The volume of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

In Vitro Endothelial Permeability Assay

This assay assesses the ability of a compound to protect the integrity of an endothelial cell monolayer.

Methodology:

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured on porous Transwell inserts until a confluent monolayer is formed.

-

Treatment: The HUVEC monolayers are pre-treated with different concentrations of this compound for a specified period.

-

Induction of Permeability: A permeability-inducing agent, such as TNF-α or histamine, is added to the upper chamber of the Transwell.

-

Measurement of Permeability: The permeability of the monolayer is assessed by adding a fluorescently labeled tracer molecule (e.g., FITC-dextran) to the upper chamber. The amount of tracer that passes through the monolayer into the lower chamber over time is quantified using a fluorescence plate reader.

-

Data Analysis: The permeability is expressed as the percentage of the tracer that has crossed the monolayer compared to a control group without the permeability-inducing agent. The protective effect of this compound is determined by its ability to reduce the increase in permeability caused by the inflammatory stimulus.

Clinical Evidence and Quantitative Data

The efficacy of this compound in treating edema has been demonstrated in several randomized controlled trials.

Table 1: Summary of Clinical Trials on this compound for Chronic Venous Insufficiency (CVI)

| Study | Number of Patients | Treatment | Duration | Key Findings |

| Diehm et al. (1996a) | 194 | Horse Chestnut Seed Extract (HCSE) vs. Compression Stockings | 12 weeks | HCSE was as efficacious as compression stockings in reducing lower leg volume.[1] |

| Pittler & Ernst (2012) (Meta-analysis) | 543 (in 6 placebo-controlled studies) | HCSE vs. Placebo | 2-16 weeks | Significant reduction in leg pain and edema with HCSE compared to placebo.[10] Weighted mean difference in leg volume reduction of 32.1 mL in favor of HCSE.[10] |

| Rudofsky (1986) | - | HCSE (100 mg this compound daily) vs. Placebo | 2 weeks | Statistically significant reduction of mean leg volume compared with placebo (P < 0.01).[1] |

Table 2: Summary of Clinical Trials on this compound for Post-operative and Post-traumatic Edema

| Study (Systematic Review) | Number of Trials | Conditions | Key Findings |

| Prikhodko & Okovityi (2025) | 3 | Post-operative edema in chronic venous disease, trauma-related skin flap transplantation, surgical treatment for blunt limb trauma. | Systemic administration of this compound was effective in correcting local edema and had a positive effect on several pathogenetic laboratory markers of edema. The incidence of adverse events did not significantly differ from comparison groups.[3][11] |

Pharmacokinetics and Bioavailability

The bioavailability of β-escin, the main active component, is a critical factor in its therapeutic efficacy. It is primarily metabolized by the liver and kidneys and exhibits high plasma protein binding (>90%).[[“]]

Table 3: Pharmacokinetic Parameters of β-Escin

| Parameter | Value | Notes |

| Plasma Protein Binding | >90% | [[“]] |

| Metabolism | Primarily liver and kidneys | Metabolized by CYP1A2 in the intestinal flora.[[“]] |

| Excretion | Urine and feces | [[“]] |

| Adverse Effects | Generally well-tolerated; can cause renal toxicity at high concentrations. | Fewer adverse effects compared to similar compounds.[[“]] |

Conclusion

This compound is a well-established therapeutic agent for the management of edema of various etiologies. Its multifaceted mechanism of action, encompassing the reduction of vascular permeability, anti-inflammatory effects through a glucocorticoid-like pathway, and venotonic properties, makes it a valuable tool in the clinician's armamentarium. The preclinical and clinical data robustly support its efficacy and safety profile. Further research into its molecular targets and signaling pathways may uncover additional therapeutic applications for this natural compound.

References

- 1. Horse chestnut seed extract for chronic venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systemic administration of this compound for posttraumatic or post-operative soft tissue edema: a systematic review of randomized clinical trials - Prikhodko - Traumatology and Orthopedics of Russia [journals.rcsi.science]

- 4. The role of venoactive compounds in the treatment of chronic venous disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound effects on endothelial cell proliferation and permeability - Consensus [consensus.app]

- 7. Progress in anti-inflammatory effects of this compound | Chinese Journal of Pharmacology and Toxicology;(6): 721-722, 2021. | WPRIM [pesquisa.bvsalud.org]

- 8. scispace.com [scispace.com]

- 9. Endothelium protectant and contractile effects of the antivaricose principle this compound in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Horse chestnut seed extract for long-term or chronic venous insufficiency | Cochrane [cochrane.org]

- 11. Systemic administration of this compound for posttraumatic or post-operative soft tissue edema: a systematic review of randomized clinical trials [journal.hep.com.cn]

- 12. Pharmacokinetics and toxicity profile of β-escin in humans - Consensus [consensus.app]

The chemical structure and bioavailability of Escin

An In-depth Technical Guide on the Chemical Structure and Bioavailability of Escin

Introduction

This compound is a complex mixture of saponins extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum).[1][2] It is the primary active component responsible for the medicinal properties of horse chestnut extract, which is clinically used for its anti-inflammatory, anti-edematous, and venotonic effects, particularly in the treatment of chronic venous insufficiency (CVI).[1][3][4] This technical guide provides a detailed examination of the chemical structure of this compound and a comprehensive overview of its bioavailability, intended for researchers, scientists, and professionals in drug development.

Chemical Structure of this compound

This compound is not a single chemical entity but a complex mixture of over 30 related triterpenoid saponins.[5][6] Saponins are amphiphilic molecules characterized by a hydrophobic steroidal or triterpenoid backbone (the aglycone) linked to one or more hydrophilic sugar chains (the glycone).[5][6][7]

Aglycone Backbone

The aglycone core of this compound is based on two primary triterpenoid structures:

-

Protoaescigenin

-

Barringtogenol C

These two backbones differ only at the C-4 position.[5][6]

Major Components: α-Escin and β-Escin

The this compound mixture is broadly fractionated into α-escin and β-escin, which are positional isomers differing in the location of an acetyl group on the aglycone.[6][8]

-

β-Escin: This is the most abundant and pharmacologically active fraction, constituting approximately 60% of the total this compound mixture.[5][7][9] In β-escin, the aglycone is a protoaescigenin backbone.[5] Key structural features include:

-

α-Escin (Isothis compound): In this isomer, the acetyl group is located at the C-28 position instead of the C-22 position.[8][9] While present in the extract, α-escin is considered less pharmacologically active than β-escin.[9]

Glycosylation

The hydrophilic character of this compound is imparted by a branched trisaccharide chain linked to the C-3 position of the aglycone. This sugar moiety typically consists of:

-

A central glucuronic acid molecule.

-

In some variants, one of the glucose units can be substituted by a xylose molecule.[5][10]

The general chemical formula for the major β-escin components is C₅₅H₈₆O₂₄ , with a molecular weight of approximately 1131.26 g/mol .[11][12][13] The amphiphilic nature, with a polar sugar head and a hydrophobic triterpene body, is fundamental to its biological activity and interaction with cell membranes.[5][7][14]

Bioavailability of this compound

The therapeutic efficacy of this compound is dependent on its absorption, distribution, metabolism, and excretion (ADME). While it is used effectively as an oral medication, its bioavailability is influenced by several factors.

Absorption

Following oral administration, β-escin is absorbed from the gastrointestinal tract. The maximal plasma concentration (Tmax) is typically reached approximately 2 hours after ingestion.[15] The presence of food can influence absorption, with studies indicating that serum concentrations may be lower when this compound is taken between meals compared to after a period of fasting.[15][16]

Distribution

Once absorbed into the systemic circulation, β-escin exhibits a very high rate of plasma protein binding, reported to be over 90%.[[“]] This extensive binding means that only a small fraction of the drug is free in the plasma to exert its pharmacological effects at any given time.

Metabolism

This compound is metabolized primarily in the liver and kidneys.[[“]] The intestinal flora also plays a role in its biotransformation, with the enzyme CYP1A2 being implicated in its metabolism.[[“]] The metabolic processes result in the formation of several derivatives, including deacylated, deglycosylated, and 21β-crotonoyl-protothis compound forms.[[“]]

Excretion

The metabolites of this compound are eliminated from the body through both renal and hepatic pathways, being excreted in both urine and feces.[[“]][18] The elimination half-life (t₁/₂) of β-escin has been estimated to be between 6 and 8 hours.[15]

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic data for β-escin based on human studies.

| Parameter | Value | Notes |

| Tmax (Time to Peak Concentration) | ~2 hours | Time to reach maximum serum concentration after oral dose.[15] |

| t₁/₂ (Elimination Half-Life) | 6 - 8 hours | [15] |

| Plasma Protein Binding | > 90% | [[“]] |

| Metabolism | Hepatic, Renal, Intestinal Flora (CYP1A2) | [[“]] |

| Excretion Routes | Urine and Feces | [[“]][18] |

Experimental Protocols

Methodology for Structural Elucidation

The complex structure of this compound and its various isomers has been determined using a combination of analytical techniques:

-

Hydrolysis Experiments: Initial structural analysis involves chemical or enzymatic hydrolysis to break the glycosidic bonds and ester linkages. This separates the aglycone from the sugar moieties and acyl groups, which can then be identified individually using standard chromatographic and spectroscopic methods.[5][6]

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) are crucial for separating the complex mixture of this compound congeners and determining their molecular weights and fragmentation patterns. This allows for the identification of different isomers and the specific nature of the sugar and acyl substituents.[19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are powerful tools for elucidating the complete chemical structure. NMR provides detailed information about the connectivity of atoms, the stereochemistry of the molecule, and the precise location of acyl groups, distinguishing between positional isomers like α- and β-escin.[5]

Methodology for Bioavailability Studies

Pharmacokinetic studies in humans are essential to determine the bioavailability of this compound from oral formulations. A typical protocol is a steady-state, randomized, cross-over study.

-

Subject Recruitment: A cohort of healthy volunteers is enrolled.

-

Study Design: The study follows a cross-over design where each subject receives both a test formulation and a reference formulation for a set period (e.g., 7 days) to reach steady-state concentrations. The order of administration is randomized, and there may be a washout period between treatments.[16][21]

-

Dosing Regimen: A standardized daily dose (e.g., 50 mg of this compound twice daily) is administered.[16]

-

Pharmacokinetic Sampling: On the final day of each treatment period, blood samples are collected at multiple time points over a 24-hour cycle.

-

Bioanalytical Method: Serum concentrations of β-escin are quantified using a validated and highly specific analytical method, historically a radioimmunoassay (RIA).[15][16][22] Modern studies increasingly rely on LC-MS/MS for greater specificity and accuracy.[22]

-

Data Analysis: Key pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated from the concentration-time data to assess the rate and extent of absorption and determine bioequivalence between formulations.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating multiple intracellular signaling pathways, primarily those related to inflammation and vascular endothelial function.

Inhibition of the NF-κB Pathway

A primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][23][24] This action appears to be correlated with the glucocorticoid receptor (GR).[24] Studies suggest that this compound may elevate the expression of GR protein.[24][25] The activated GR can then interfere with NF-κB-mediated transcription of pro-inflammatory genes, such as those for cytokines like TNF-α and IL-1β, thereby reducing the inflammatory response.[25]

Other Associated Pathways

In addition to the GR/NF-κB axis, this compound has been shown to affect other critical signaling cascades:

-

MAPK Pathways: this compound influences the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38/MAPK and ERK, which are involved in regulating inflammation and cell proliferation in vascular endothelial cells.[23]

-

JAK/STAT Pathway: Inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway contributes to this compound's anti-proliferative effects.[23]

-

TNF Signaling: this compound's activity is closely linked to the modulation of the Tumor Necrosis Factor (TNF) signaling pathway, a central regulator of inflammation.[26]

-

Wnt/β-catenin Pathway: Recent research has identified this compound as a natural agonist of the canonical Wnt/β-catenin signaling pathway, suggesting its potential in regenerative medicine.[27]

Conclusion

This compound is a structurally complex mixture of triterpenoid saponins, with β-escin being the predominant and most active component. Its amphiphilic nature is key to its biological function. The oral bioavailability of this compound is characterized by rapid absorption, high plasma protein binding, extensive metabolism, and elimination through both renal and fecal routes. Its therapeutic effects, particularly its potent anti-inflammatory actions, are mediated through the modulation of multiple key signaling pathways, most notably the inhibition of the NF-κB cascade. A thorough understanding of its chemical structure and pharmacokinetic profile is essential for the continued development and optimization of this compound-based therapeutics.

References

- 1. Athis compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound: A review of its anti-edematous, antiinflammatory, and venotonic properties [iris.unicz.it]

- 4. researchgate.net [researchgate.net]

- 5. The Biosurfactant β-Athis compound: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [tuprints.ulb.tu-darmstadt.de]

- 7. researchgate.net [researchgate.net]

- 8. orbi.umons.ac.be [orbi.umons.ac.be]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. beta-Escin | C55H86O24 | CID 6857783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GSRS [precision.fda.gov]

- 13. biosynth.com [biosynth.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Bioavailability of this compound after administration of two oral formulations containing aesculus extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and metabolism of β-escin in humans - Consensus [consensus.app]

- 18. Drug Excretion - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Bioavailability of beta-athis compound from horse chestnut seed extract: comparative clinical studies of two Galenic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. This compound’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review [mdpi.com]

- 24. Anti-inflammatory effects of this compound are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Glucocorticoid-Like Activity of this compound: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Deciphering the Molecular Mechanism of this compound against Neuropathic Pain: A Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound Activates Canonical Wnt/β-Catenin Signaling Pathway by Facilitating the Proteasomal Degradation of Glycogen Synthase Kinase-3β in Cultured Human Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Cancer and Apoptotic Effects of Escin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Escin, a natural mixture of triterpenoid saponins extracted from the horse chestnut tree (Aesculus hippocastanum), has long been recognized for its anti-inflammatory, anti-edema, and vasoprotective properties.[1][2] A growing body of preclinical evidence has illuminated its potent anti-cancer activities across a range of malignancies, including glioma, lung, renal, and ovarian cancers, as well as melanoma and osteosarcoma.[1][3][4][5][6] This document provides a comprehensive technical overview of this compound's anti-cancer effects, with a specific focus on its ability to induce apoptosis. It details the molecular mechanisms, summarizes key quantitative data, outlines common experimental protocols, and visualizes the critical signaling pathways involved. The findings underscore this compound's potential as a candidate for further development in oncology, both as a standalone agent and as a chemosensitizer.[7][8]

Anti-Proliferative and Cytotoxic Activity

This compound exhibits significant anti-proliferative and cytotoxic effects against various cancer cell lines in a dose- and time-dependent manner.[1][5] The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for numerous cell lines, demonstrating a broad spectrum of activity.[9]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Type | IC50 Value | Exposure Time | Citation |

|---|---|---|---|---|

| A549 | Lung Adenocarcinoma | 14 µg/mL | 24 h | [1] |

| A549 | Lung Adenocarcinoma | 11.3 µg/mL | 48 h | [1] |

| C6 | Glioma | 23 µg/mL | 24 h | [1] |

| C6 | Glioma | 16.3 µg/mL | 48 h | [1] |

| CHL-1 | Skin Melanoma | 6 µg/mL | 24 h | [3][10] |

| 786-O | Renal Cancer | 40.6 µM | 24 h | [4] |

| 786-O | Renal Cancer | 35.4 µM | 48 h | [4] |

| 786-O | Renal Cancer | 26.2 µM | 72 h | [4] |

| MNNG/HOS | Osteosarcoma | 30.44 µM | 24 h | [5] |

| Saos-2 | Osteosarcoma | 29.93 µM | 24 h | [5] |

| MG-63 | Osteosarcoma | 25.51 µM | 24 h | [5] |

| U2-OS | Osteosarcoma | 32.40 µM | 24 h |[5] |

Induction of Apoptosis: The Core Mechanism

A primary mechanism underlying this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death.[8] this compound steers cancer cells toward this self-destruction pathway through the modulation of key regulatory proteins and signaling cascades, primarily involving the intrinsic mitochondrial pathway.[1][4][5]

The Intrinsic (Mitochondrial) Apoptosis Pathway

This compound-induced apoptosis is heavily reliant on the mitochondrial pathway.[4] This is characterized by a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][11][12] this compound treatment leads to the upregulation of Bax and the downregulation of Bcl-2.[4][5] This disrupts the mitochondrial outer membrane permeability, causing the release of cytochrome c into the cytosol.[13][14] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates initiator caspases like Caspase-9.[13] These initiator caspases then cleave and activate executioner caspases, such as Caspase-3 and Caspase-7, which dismantle the cell by degrading key structural and functional proteins.[5][15]

Quantitative Effects on Apoptosis

Flow cytometry analysis using Annexin V staining consistently demonstrates that this compound increases the population of apoptotic cells in a dose-dependent manner.[1][4]

Table 2: Apoptotic Effects of this compound on Cancer Cells

| Cell Line | Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Citation |

|---|---|---|---|---|

| A549 | Control | 1.6 | 2.4 | [1] |

| A549 | This compound (7 µg/mL) | 6.0 | 4.6 | [1] |

| A549 | This compound (14 µg/mL) | 26.2 | 7.1 | [1] |

| A549 | This compound (21 µg/mL) | 31.6 | 32.2 | [1] |

| CHL-1 | Control | 13.71 | 0.58 | [3] |

| CHL-1 | This compound (6 µg/mL) | 37.17 | 0.55 | [3] |

| MNNG/HOS | Control | 5.13 | - | [5] |

| MNNG/HOS | this compound (40 µM) | 70.8 | - |[5] |

Table 3: Effect of this compound on Key Apoptotic Proteins

| Protein | Effect | Cell Line(s) | Citation |

|---|---|---|---|

| Bax | Upregulation | A549, 786-O, Osteosarcoma | [1][4][5] |

| Bcl-2 | Downregulation | 786-O, Osteosarcoma | [4][5] |

| Cleaved Caspase-3 | Upregulation | Osteosarcoma | [5] |

| Cleaved Caspase-7 | Upregulation | Osteosarcoma | [5] |

| Cleaved Caspase-8 | Upregulation | Osteosarcoma | [5] |

| Cleaved Caspase-9 | Upregulation | Osteosarcoma | [5] |

| Cleaved PARP | Upregulation | Osteosarcoma |[5] |

Modulation of Core Cancer Signaling Pathways

This compound's anti-cancer effects are also mediated by its ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and inflammation.

PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[16] Activation of this pathway inhibits apoptosis.[17] While direct studies on this compound's effect on this pathway are emerging, its pro-apoptotic activity suggests a potential inhibitory role on this key survival pathway.

MAPK (p38/ERK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and ERK cascades, are crucial for transmitting extracellular signals to regulate cell proliferation, differentiation, and apoptosis. In ovarian cancer cells, this compound has been shown to inhibit the p38 MAPK/ERK signaling axis, contributing to its anti-cancer effects.[6] Conversely, in osteosarcoma, this compound activates the ROS/p38 MAPK pathway to induce both apoptosis and autophagy.[5] This indicates that this compound's effect on this pathway may be context- and cell-type-dependent.

NF-κB Pathway

Nuclear Factor-kappaB (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation.[7] The constitutive activation of the NF-κB pathway is a hallmark of many cancers, contributing to chemoresistance. This compound has been shown to inhibit the NF-κB signaling pathway, which may contribute to its ability to chemosensitize pancreatic cancer cells.[7]

Key Experimental Protocols: Methodologies

The investigation of this compound's anti-cancer properties relies on a suite of standard in vitro assays. The general workflow involves assessing cytotoxicity, quantifying apoptosis, and elucidating the molecular mechanisms.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

General Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound and a vehicle control for specific time points (e.g., 24, 48 hours).[1]

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the control and determine the IC50 value.[1]

-

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic/necrotic cells with compromised membranes.

-

General Protocol:

-

Culture and treat cells with this compound as described above.[4]

-

Harvest the cells (including floating and adherent cells) by trypsinization.[4]

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.[4]

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15-20 minutes.

-

Analyze the stained cells promptly using a flow cytometer, counting at least 10,000 events per sample.[4]

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed using specific primary antibodies against the target protein (e.g., Bax, Bcl-2, cleaved Caspase-3). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

-

General Protocol:

-

Treat cells with this compound and prepare total cell lysates using a lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

The collective evidence strongly supports the anti-cancer and pro-apoptotic potential of this compound. Its ability to induce cell death through the mitochondrial pathway and modulate key oncogenic signaling cascades like MAPK and NF-κB highlights its multifaceted mechanism of action.[5][6][7] The quantitative data demonstrate potent activity against a variety of cancer cell lines, often at concentrations that could be therapeutically relevant.

Future research should focus on in vivo studies to validate these in vitro findings in relevant animal models, explore its chemosensitizing potential in combination with standard chemotherapeutics, and further delineate its effects on other cancer hallmarks. The favorable safety profile established from its clinical use for venous insufficiency provides a strong foundation for its repositioning as a novel therapeutic agent in oncology.[1]

References

- 1. This compound reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces cell death in human skin melanoma cells through apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular targets and anti-cancer potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 10. This compound induces cell death in human skin melanoma cells through apoptotic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. google.com [google.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

The Role of Escin in Modulating Pro-inflammatory Cytokines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Escin, a natural mixture of triterpene saponins extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a well-documented therapeutic agent with potent anti-inflammatory, anti-edematous, and venotonic properties. Its clinical efficacy, particularly in managing chronic venous insufficiency and post-operative edema, is largely attributed to its ability to modulate the inflammatory cascade. A critical aspect of this activity is its profound influence on the production and signaling of pro-inflammatory cytokines. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its cytokine-modulating effects, details common experimental protocols for its evaluation, presents quantitative data from key studies, and visualizes the core signaling pathways involved.

Introduction to this compound and the Inflammatory Cascade

Inflammation is a fundamental protective response to harmful stimuli, such as pathogens and damaged cells. This process is tightly regulated by a complex network of signaling molecules, among which cytokines are central players. Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), are rapidly produced at the onset of inflammation. While essential for immune defense, their dysregulated or excessive production is a hallmark of numerous chronic inflammatory diseases.

This compound, particularly its most active isomer β-escin, has emerged as a significant modulator of this process. It targets multiple levels of the inflammatory response, from reducing vascular permeability to suppressing the molecular machinery responsible for cytokine gene expression.[1][2] This guide focuses on the latter, exploring how this compound interferes with key signaling pathways to downregulate the synthesis of these potent inflammatory mediators.

Core Mechanisms of Action

This compound's anti-inflammatory activity is not mediated by a single mechanism but rather through a multi-targeted approach. The principal mechanisms relevant to pro-inflammatory cytokine modulation include:

-

Inhibition of the NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a master transcription factor for numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. This compound has been shown to suppress the activation of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription.[3][4]

-

Modulation of the MAPK Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, are crucial for the post-transcriptional regulation and synthesis of pro-inflammatory cytokines. Evidence suggests this compound can inhibit the phosphorylation and activation of these key kinases.[5]

-

Glucocorticoid-like Activity: this compound exhibits a unique glucocorticoid-like effect. It upregulates the expression of the Glucocorticoid Receptor (GR).[3][4] The activated GR can then interfere with NF-κB signaling, providing an indirect but powerful route for suppressing cytokine production.[2]

-

Inhibition of Upstream Signaling (TLR4): In inflammatory conditions triggered by endotoxins like lipopolysaccharide (LPS), the Toll-like Receptor 4 (TLR4) is a primary sensor that initiates both NF-κB and MAPK signaling. This compound's ability to interfere with this upstream activation contributes to its broad anti-inflammatory effects.

Key Signaling Pathways Modulated by this compound

The following diagrams, rendered in DOT language for Graphviz, illustrate the primary signaling cascades targeted by this compound.

Inhibition of TLR4-Mediated NF-κB Signaling

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammation. It binds to the TLR4 receptor complex, initiating a cascade that culminates in the activation of NF-κB. This compound intervenes by inhibiting the phosphorylation of key intermediates and the subsequent nuclear translocation of the NF-κB p65 subunit.

Caption: this compound inhibits the NF-κB pathway via suppression of IKK and p65 translocation.

Modulation of the MAPK Signaling Pathway

The MAPK family, particularly p38 and JNK, is activated by cellular stress and inflammatory stimuli, leading to increased cytokine production. This compound has been observed to reduce the phosphorylation of these key kinases, thereby dampening the inflammatory signal.

Caption: this compound blocks MAPK signaling by inhibiting the phosphorylation of p38 and JNK.

Glucocorticoid-like Mechanism

This compound enhances the expression and activation of the Glucocorticoid Receptor (GR). The activated GR complex translocates to the nucleus where it can directly interfere with the transcriptional activity of NF-κB, a mechanism known as transrepression.

Caption: this compound's glucocorticoid-like effect inhibits NF-κB activity in the nucleus.

Quantitative Data on Cytokine Modulation

The following table summarizes quantitative findings from various studies investigating the effect of this compound on pro-inflammatory cytokine production.

| Cytokine | Model System | This compound Concentration/Dose | Key Result | Citation(s) |

| TNF-α | LPS-stimulated mouse peritoneal macrophages | 10, 20, 40 µM | Dose-dependent reduction in TNF-α secretion. | [5] |

| TNF-α | Concanavalin A-induced hepatitis in mice | 10 mg/kg/day (oral) | Significantly (p < 0.001) reduced elevated hepatic and serum TNF-α levels. | [6] |

| TNF-α, IL-1β | LPS-stimulated macrophage cells | Suboptimal concentrations | Synergistically inhibited TNF-α and IL-1β release when combined with corticosterone. | [2] |

| TNF-α, IL-1β | This compound Gel in carrageenan-induced paw edema | Topical Application | Decreased the contents of TNF-α and IL-1β in paw tissue. | [2] |

| IL-6 | LPS-stimulated mouse peritoneal macrophages | 10, 20, 40 µM | Dose-dependent reduction in IL-6 secretion. | [5] |

| IL-17A | Concanavalin A-induced hepatitis in mice | 10 mg/kg/day (oral) | Significantly (p < 0.001) reduced elevated hepatic IL-17A levels. | [6] |

| NF-κB p65 | LPS-treated mice | 1.8 and 3.6 mg/kg (i.v.) | Significantly inhibited the LPS-induced protein expression of the NF-κB p65 subunit in the liver. | [4] |

| PLA2 | Hypoxic Human Umbilical Vein Endothelial Cells (HUVECs) | 100–750 ng/mL | Inhibited hypoxia-induced increases in phospholipase A2 (a precursor to inflammatory mediators) by 57–72%. | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for common in vitro and in vivo assays used to evaluate the anti-inflammatory effects of this compound.

In Vitro: LPS-Induced Cytokine Production in Macrophages (RAW 264.7)

This assay is a standard method to screen compounds for their ability to inhibit the production of pro-inflammatory cytokines in response to an endotoxin challenge.

References

- 1. This compound: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in anti-inflammatory effects of this compound | Chinese Journal of Pharmacology and Toxicology;(6): 721-722, 2021. | WPRIM [pesquisa.bvsalud.org]

- 3. Anti-inflammatory effects of this compound are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of this compound are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Esculin exhibited anti-inflammatory activities in vivo and regulated TNF-α and IL-6 production in LPS-stimulated mouse peritoneal macrophages in vitro through MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound suppresses immune cell infiltration and selectively modulates Nrf2/HO-1, TNF-α/JNK, and IL-22/STAT3 signaling pathways in concanavalin A-induced autoimmune hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Extraction Methods of Escin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Escin, a complex mixture of triterpenoid saponins, is the primary bioactive compound found in the seeds of the horse chestnut tree (Aesculus hippocastanum). It is widely recognized for its therapeutic properties, particularly in the treatment of chronic venous insufficiency and related vascular disorders. This technical guide provides a comprehensive overview of the natural sources of this compound and a detailed examination of both conventional and modern methods for its extraction and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry, offering insights into optimizing extraction efficiency and purity. The guide includes a comparative analysis of various extraction techniques, detailed experimental protocols, and a visual representation of the extraction workflow.

Natural Sources of this compound

The principal natural source of this compound is the horse chestnut tree, with two species being of particular significance:

-

Aesculus hippocastanum : Commonly known as the horse chestnut or conker tree, this species is the most widely studied and utilized source for commercial this compound production. The seeds, often referred to as conkers, are particularly rich in this compound.[1][2][3] The this compound content in the dry seeds of Aesculus hippocastanum has been reported to be approximately 9.5% to 13% by weight.[3][4]

-

Aesculus indica : Known as the Indian horse chestnut, this species is also a significant source of this compound.[2] Studies have indicated a potentially higher this compound content in the seeds of Aesculus indica, with reports of up to 13.4% w/w.[4]

It is crucial to distinguish the horse chestnut (Aesculus) from the sweet chestnut (Castanea sativa), as the latter belongs to a different plant family and does not contain this compound.[5] While other parts of the horse chestnut tree, such as the bark, contain other bioactive compounds like esculin and fraxin, the seeds remain the primary source for this compound extraction.[6]

Extraction Methods for this compound

The extraction of this compound from horse chestnut seeds can be accomplished through various methods, ranging from traditional solvent-based techniques to more advanced, modern approaches. The choice of method influences the yield, purity, and environmental impact of the process.

Conventional Extraction Methods

Conventional methods typically involve the use of organic solvents to extract this compound from the powdered seeds.

-

Maceration: This simple technique involves soaking the powdered horse chestnut seeds in a suitable solvent for an extended period with occasional agitation.

-

Soxhlet Extraction: This continuous extraction method offers higher efficiency than simple maceration by repeatedly washing the plant material with fresh, distilled solvent.

Modern Extraction Methods

Modern extraction techniques aim to improve efficiency, reduce extraction time and solvent consumption, and minimize the degradation of the target compound.

-

Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, disrupting the plant cell walls and enhancing mass transfer.

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant material, leading to a rapid temperature increase and cell rupture, which accelerates the extraction process.

-

Supercritical Fluid Extraction (SFE): This green technology uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled to selectively extract this compound.

Quantitative Comparison of Extraction Methods

The yield and purity of the extracted this compound are critical parameters for evaluating the efficiency of an extraction method. While direct comparative studies are limited, the following table summarizes available quantitative data.

| Extraction Method | Solvent/Conditions | Reported Yield | Purity | Source(s) |

| Conventional Solvent Extraction | Aqueous Alcohol | 2.0-3.0% (β-escin) | Not specified | [2] |

| 60% Alcohol | 12g precipitate from 100g seeds | Not specified | [3] | |

| Water-saturated alcohol, cation exchange | 2.2% | Not specified | [2] | |